molecular formula C8H5N3O3 B13098897 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B13098897
M. Wt: 191.14 g/mol
InChI Key: ZMIUYPRIUCBDPR-UHFFFAOYSA-N
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Description

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused pyridine and pyrimidine ring system with a carboxylic acid functional group at the 6th position and a keto group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Substitution: Aryl/heteroaryl amines

Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents.

Mechanism of Action

The mechanism of action of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the CDK4/CYCLIN D1 and AMPK-Related Kinase 5 (ARK5) pathways .

Comparison with Similar Compounds

Uniqueness: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which contribute to its distinct biological activities and potential as a therapeutic agent.

Biological Activity

7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a compound belonging to the pyrido[2,3-d]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the carboxylic acid group and oxo functional groups enhances its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can lead to potent inhibitors of cancer cell growth. A notable example includes the compound 8-methylpyrido[2,3-d]pyrimidin-7(8H)-one which demonstrated substantial cytotoxicity against various tumor cell lines. The structure-activity relationship (SAR) revealed that specific substitutions at the nitrogen and carbon positions are crucial for maintaining activity against cancer cells .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to tyrosine kinases. Tyrosine kinases play a vital role in signaling pathways associated with cell proliferation and differentiation. Compounds derived from this class have been identified as selective inhibitors of various tyrosine kinases, which are implicated in cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Binding Affinity : The compound exhibits high binding affinity to certain receptors and enzymes due to its structural features.
  • Modulation of Signaling Pathways : By inhibiting key enzymes such as tyrosine kinases, it can disrupt signaling pathways that lead to uncontrolled cell growth.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidine derivatives on human cancer cell lines. Results indicated that specific modifications enhanced potency significantly compared to unmodified compounds .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of 7-oxo derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential applications in treating infections .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
8-methylpyrido[2,3-d]pyrimidin-7(8H)-oneAnticancer0.5
Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylateAntimicrobial1.0
Pyrido[2,3-d]pyrimidine derivative XTyrosine Kinase Inhibitor0.8

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)1-4-2-9-3-10-6(4)11-7/h1-3H,(H,13,14)(H,9,10,11,12)

InChI Key

ZMIUYPRIUCBDPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=NC=NC=C21)C(=O)O

Origin of Product

United States

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